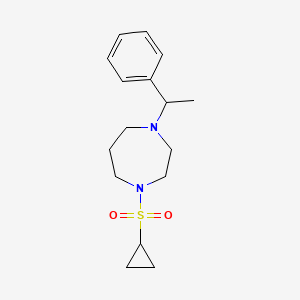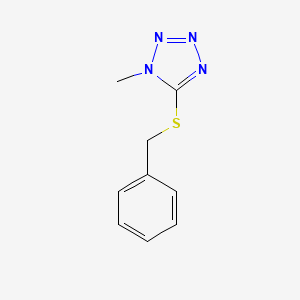
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane is a complex organic compound characterized by its unique structural features. This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of cyclopropanesulfonyl and phenylethyl groups adds to its chemical diversity, making it a subject of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the diazepane ring. This can be achieved through nucleophilic substitution reactions.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group is introduced via sulfonylation reactions, typically using cyclopropanesulfonyl chloride in the presence of a base.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through alkylation reactions, often using phenylethyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Análisis De Reacciones Químicas
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace leaving groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Aplicaciones Científicas De Investigación
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a precursor in polymer synthesis.
Mecanismo De Acción
The mechanism by which 1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane exerts its effects involves interactions with specific molecular targets. The cyclopropanesulfonyl group can interact with enzymes, leading to inhibition or activation of enzymatic pathways. The phenylethyl group may enhance binding affinity to receptors, influencing signal transduction pathways. Overall, the compound’s effects are mediated through a combination of steric and electronic interactions at the molecular level.
Comparación Con Compuestos Similares
1-(Cyclopropanesulfonyl)-4-(1-phenylethyl)-1,4-diazepane can be compared with other diazepane derivatives, such as:
1-(Cyclopropanesulfonyl)-4-methyl-1,4-diazepane: Lacks the phenylethyl group, resulting in different chemical and biological properties.
1-(Cyclopropyl)-4-(1-phenylethyl)-1,4-diazepane: Contains a cyclopropyl group instead of cyclopropanesulfonyl, affecting its reactivity and applications.
Propiedades
Fórmula molecular |
C16H24N2O2S |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
1-cyclopropylsulfonyl-4-(1-phenylethyl)-1,4-diazepane |
InChI |
InChI=1S/C16H24N2O2S/c1-14(15-6-3-2-4-7-15)17-10-5-11-18(13-12-17)21(19,20)16-8-9-16/h2-4,6-7,14,16H,5,8-13H2,1H3 |
Clave InChI |
DFPCDXINUABVTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2CCCN(CC2)S(=O)(=O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-4-methyl-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12264332.png)
![4-({4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B12264342.png)

![5-Methoxy-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12264350.png)
![N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12264366.png)
![4-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12264367.png)
![N-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12264375.png)
![N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12264380.png)
![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-methylpiperazine](/img/structure/B12264386.png)
![4,7-Dimethyl-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12264390.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12264396.png)
![1-(Cyclopropanesulfonyl)-4-[(pyridin-4-yl)methyl]-1,4-diazepane](/img/structure/B12264400.png)

![4-Methoxy-2-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264403.png)
